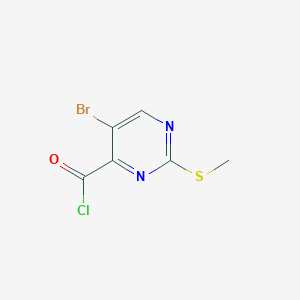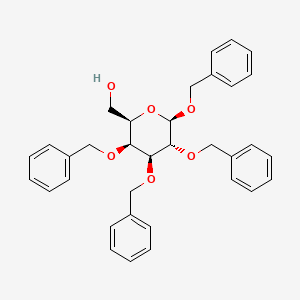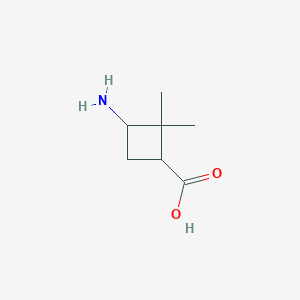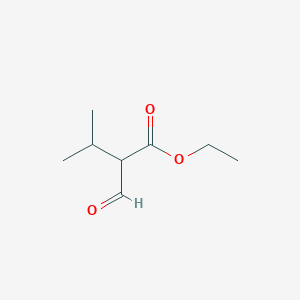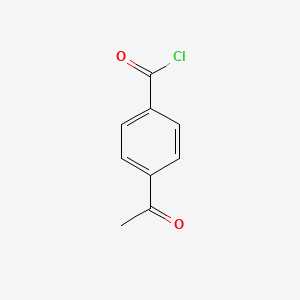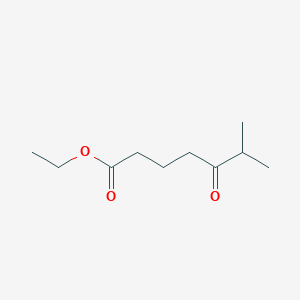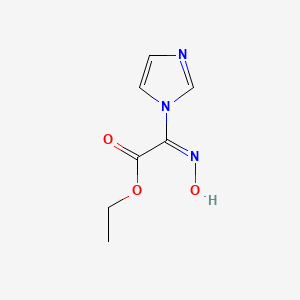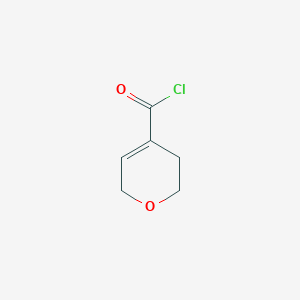![molecular formula C9H6F3NO5 B1315663 Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- CAS No. 113405-09-7](/img/structure/B1315663.png)
Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-
Descripción general
Descripción
“Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-” is a chemical compound with the IUPAC name [4-(trifluoromethyl)phenoxy]acetic acid . It has a molecular weight of 220.15 . The compound is in solid form at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7F3O3/c10-9(11,12)6-1-3-7(4-2-6)15-5-8(13)14/h1-4H,5H2,(H,13,14) . This indicates that the compound has a molecular structure with 9 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
“Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-” is a solid at ambient temperature . It has a molecular weight of 220.15 .Aplicaciones Científicas De Investigación
Photoaffinity Labeling
Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- and its derivatives have been utilized as a carbene precursor with a chromogenic group for photoaffinity labeling. This innovative approach allows for the spectrophotometric detection of labeled products without the need for radioactive techniques, offering a safer and simpler method for studying biological molecules. The derivatives of this compound, upon photolysis, produce intermolecular insertion products, facilitating the identification of molecular interactions within biological systems (Hatanaka et al., 1989).
Organic Synthesis Catalyst
A novel 3-nitrobenzeneboronic acid, potentially related to acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-, has been found to efficiently catalyze the acetylation of alcohols and phenols under solvent-free conditions. This mild and environmentally friendly catalyst achieves good to excellent yields at room temperature, showcasing the versatility of nitro-substituted compounds in synthetic organic chemistry (Tale & Adude, 2006).
Environmental Applications
The use of acetic acid in supercritical water oxidation (SCWO) techniques demonstrates its capability for efficient waste management. This process allows for the near-complete destruction of various contaminants, including acetic acid and 2-nitrophenol, at high temperatures and pressures. The transformation products from SCWO, such as ammonia and acetic acid from biological sludges, can be rapidly oxidized, highlighting the potential of acetic acid derivatives in environmental remediation efforts (Shanableh & Gloyna, 1991).
Safety And Hazards
Propiedades
IUPAC Name |
2-[4-nitro-3-(trifluoromethyl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO5/c10-9(11,12)6-3-5(18-4-8(14)15)1-2-7(6)13(16)17/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMDNTXLWDHKSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)O)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554819 | |
| Record name | [4-Nitro-3-(trifluoromethyl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- | |
CAS RN |
113405-09-7 | |
| Record name | [4-Nitro-3-(trifluoromethyl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


